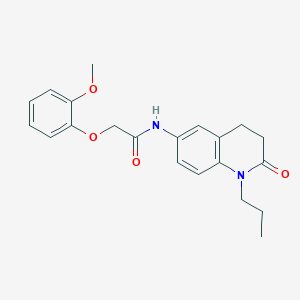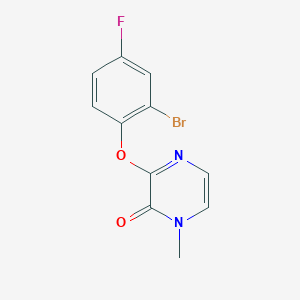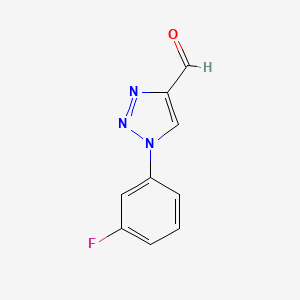
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (2-MPTA) is a novel synthetic compound with potential applications in scientific research. This compound was first synthesized and characterized in 2020 by a team of researchers at the University of California, Los Angeles. It is a small molecule that has been found to be structurally similar to other known compounds and has been studied for its potential biological activities.
作用機序
The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is not yet fully understood. However, it is believed to act by targeting the cell membrane of the target cells, leading to the disruption of the cell membrane and the release of intracellular contents. It is also believed to interfere with the activity of enzymes involved in the metabolism of the target cells.
Biochemical and Physiological Effects
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of tumor cells and to induce apoptosis in cancer cells. It has also been found to have antioxidant, anti-inflammatory, and antifungal activities. Furthermore, it has been found to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several advantages when used in laboratory experiments. It is a small molecule that is easily synthesized and purified, making it suitable for use in a wide range of experiments. Furthermore, it is relatively non-toxic and has been found to have a variety of biological activities, making it a useful tool for studying different biological processes. However, it is important to note that 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has not been extensively studied and its mechanism of action is still not fully understood.
将来の方向性
The potential applications of 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are still being studied and there are many possible future directions for research. These include further studies into the mechanism of action of 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, as well as studies into its potential therapeutic applications. Additionally, further studies into the structure-activity relationships of 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide and related compounds could provide insights into the development of more effective compounds. Furthermore, further studies into the biochemical and physiological effects of 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide could provide insights into its potential applications in the pharmaceutical and medical fields. Finally, further studies into the synthesis and purification of 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide could lead to more efficient and cost-effective methods for producing the compound.
合成法
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be synthesized using a two-step procedure. In the first step, 2-methoxyphenol is reacted with 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl acetate in the presence of a base, such as sodium hydroxide. This reaction yields the desired compound, 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, in a yield of approximately 80%. In the second step, the compound is purified by chromatography and recrystallization.
科学的研究の応用
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and antifungal activities. It has also been studied for its potential to inhibit the growth of tumor cells and to induce apoptosis in cancer cells. Furthermore, it has been found to be effective in inhibiting the growth of bacteria and fungi.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-12-23-17-10-9-16(13-15(17)8-11-21(23)25)22-20(24)14-27-19-7-5-4-6-18(19)26-2/h4-7,9-10,13H,3,8,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHCXPLSUQYKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B6493703.png)
![3-cyclopentyl-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}propanamide](/img/structure/B6493704.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B6493707.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6493709.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B6493721.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,2-diphenylacetamide](/img/structure/B6493727.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(methylsulfanyl)benzamide](/img/structure/B6493729.png)

![3-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B6493742.png)

![5-bromo-N-[(oxan-3-yl)methyl]pyrimidin-2-amine](/img/structure/B6493752.png)
![[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B6493757.png)

